1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate is a chemical compound characterized by its unique structure and properties. It has the CAS Number 1356338-60-7 and a molecular formula of with a molar mass of 313.3 g/mol. This compound is classified as a piperidine derivative, specifically a difluorinated piperidine, which is significant in medicinal chemistry due to its potential applications in drug development.
1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate falls under the category of piperidine derivatives, specifically those that are fluorinated. Its structure allows for various functional modifications, making it a valuable compound in synthetic organic chemistry.
The synthesis of 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate typically involves several steps that include the formation of the piperidine ring followed by the introduction of the benzyl and difluoro groups.
Technical Details:
Research indicates that functionalized difluoropiperidines are valuable intermediates in medicinal chemistry, suggesting that methodologies developed for synthesizing similar compounds may also apply here .
The molecular structure of 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate can be represented by its InChI code:
Additionally, the Canonical SMILES representation is:
This representation aids in visualizing the compound's three-dimensional structure and understanding its chemical behavior .
The molecular weight is confirmed to be 313.30 g/mol, with notable features including the presence of two fluorine atoms and two carboxylate groups contributing to its reactivity and potential biological activity.
The compound can participate in various chemical reactions typical of piperidine derivatives. Key reactions include:
Technical Details:
Research into similar compounds has shown that difluorinated piperidines can serve as intermediates for synthesizing biologically active molecules. This suggests that 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate could be involved in complex synthetic pathways leading to new therapeutic agents .
The mechanism of action for compounds like 1-benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate typically involves interactions at the molecular level with biological targets such as enzymes or receptors.
The compound exhibits notable chemical properties due to its functional groups:
Further research is needed to fully characterize these properties under various conditions .
Introduction to the Compound1-Benzyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS: 1255667-06-1, MF: C₁₂H₁₉F₂NO₄, MW: 279.28) is a strategic building block in medicinal chemistry, featuring a geminal difluorinated piperidine core that confers metabolic stability and conformational rigidity. Its synthetic design integrates stereoselective fluorination, protecting group strategies, and catalytic transformations to achieve molecular precision .
The assembly of the piperidine ring frequently employs catalytic hydrogenation of pyridine precursors as a pivotal step. A common route involves the hydrogenation of 1-benzyl-3-methylpyridine-1,3(6H)-dicarboxylate derivatives under pressurized H₂ (5–50 bar) using palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalysts. The reaction efficiency hinges on catalyst loading (typically 5–10 mol%), solvent selection (methanol or ethyl acetate), and temperature (25–80°C). For example, trans-1-benzyl-3-methylpiperidine derivatives achieve >95% conversion within 12 hours when using 10% Pd/C in methanol at 50°C, minimizing over-reduction byproducts [3] [8]. Stereochemical control remains challenging due to the potential for epimerization at C3; this is mitigated by optimizing hydrogen pressure (lower pressures favor cis selectivity) and acidic additives (e.g., acetic acid suppresses racemization) [8].
Table 1: Hydrogenation Conditions for Pyridine Intermediates
Catalyst | Pressure (bar) | Solvent | Temp (°C) | Conversion (%) | Selectivity (cis:trans) |
---|---|---|---|---|---|
10% Pd/C | 10 | MeOH | 50 | 98 | 25:75 |
PtO₂ | 5 | EtOAc | 25 | 85 | 40:60 |
Raney Ni | 50 | EtOH | 80 | 99 | 15:85 |
Installing geminal difluorine atoms at C5 demands precise electrophilic or nucleophilic fluorination protocols. A two-step sequence proves effective: (1) carbonyl activation of a 5-ketopiperidine precursor using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), and (2) in situ fluorination at −78°C to 25°C. DAST-mediated fluorination delivers 70–85% yields but risks elimination byproducts, while Deoxo-Fluor® enhances selectivity to >90% by suppressing side reactions [2] [7]. For enantiopure targets, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis using palladium/spiro ligands enforce stereocontrol during fluorination. Recent advances employ continuous flow reactors to optimize exothermic fluorination steps, achieving 5-minute residence times and 99% regioselectivity via precise temperature modulation [4] [7].
Table 2: Fluorination Reagents for Ketone-to-Geminal Difluoride Conversion
Reagent | Temp (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
DAST | 0 to 25 | 4 | 75 | Moderate (dehydration) |
Deoxo-Fluor® | -40 to 0 | 2 | 92 | Low |
XtalFluor-E® | 25 | 12 | 65 | High (HF elimination) |
Orthogonal protection is critical for differential functionalization of the piperidine nitrogen (N1) and C3-carboxylate. The benzyl (Bn) group at N1 serves as a hydrogen-labile protector, removable via catalytic hydrogenation without affecting the methyl ester. Conversely, the methyl ester at C3 is stable under hydrogenolysis conditions but cleavable by base hydrolysis. The Cbz-protected analogs (e.g., Methyl 1-Cbz-5-hydroxypiperidine-3-carboxylate) demonstrate that benzyloxycarbonyl (Cbz) groups offer complementary protection, being acid-stable but cleavable by HBr or Pd-catalyzed transfer hydrogenation [5] [7]. For acid-sensitive intermediates, tert-butyl esters provide an alternative, though their bulkiness may hinder cyclization kinetics. Optimized protocols use sequential deprotection: (1) hydrogenolytic removal of the N1-benzyl group, and (2) saponification of the methyl ester with LiOH/THF/H₂O [4] [8].
Flow chemistry addresses limitations in batch synthesis of difluorinated piperidines, particularly hazardous fluorination and high-pressure hydrogenation. Microreactors enable DAST-mediated fluorinations with 50% reduced reagent stoichiometry and enhanced heat dissipation, suppressing HF-related corrosion. For hydrogenation, packed-bed reactors with immobilized Pd/Al₂O₃ catalysts achieve full conversion of pyridine precursors in <30 minutes at 100°C and 20 bar H₂, outperforming batch systems in productivity (space-time yield: 2.5 kg/L·day) [4]. Integrated platforms combine multiple steps: for instance, a three-stage system performs (1) enzymatic resolution of racemic precursors, (2) continuous fluorination, and (3) hydrogenolytic deprotection, reducing purification needs and increasing overall yield by 20–35% compared to batch processes [4] [7].
Table 3: Flow vs. Batch Synthesis Performance Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Fluorination Time | 4–12 h | 5–20 min | 30–50x faster |
H₂ Consumption | 5–50 bar | 10–20 bar | 60% reduction |
Byproduct Formation | 10–25% | <5% | >70% reduction |
Space-Time Yield | 0.4 kg/L·day | 2.5 kg/L·day | 525% increase |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7